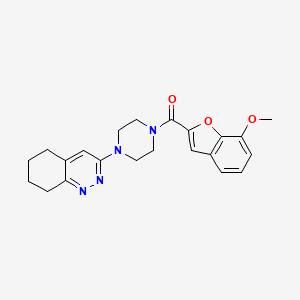
(7-Methoxybenzofuran-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methoxybenzofuran-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-Methoxybenzofuran-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a benzofuran moiety with a piperazine derivative, which is known for its diverse pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
This indicates the presence of two nitrogen atoms, which are characteristic of piperazine derivatives, and suggests potential interactions with various biological targets.
Pharmacological Properties
- Serotonergic Activity : The compound has been studied for its interaction with serotonin receptors, particularly 5-HT(1A) receptors. Preliminary findings indicate that it may act as an agonist at these sites, which are crucial in the regulation of mood and anxiety .
- Neuroprotective Effects : In various in vitro and in vivo models, compounds similar to this one have shown potential neuroprotective effects. This includes the ability to inhibit neuronal cell death induced by neurotoxic agents like 6-hydroxydopamine (6-OHDA), suggesting a role in neurodegenerative diseases such as Parkinson's disease .
- Dopaminergic Activity : The compound's piperazine component suggests possible interactions with dopamine receptors (D2 and D3). Research has indicated that related compounds exhibit high affinity and agonist activity at these receptors, which are vital in the treatment of psychiatric disorders .
Case Studies
Several studies have explored the biological activity of compounds within the same class as this compound:
- Study 1 : A derivative exhibited significant agonist activity at D2 and D3 receptors with EC50 values indicating potent interaction. This suggests that similar compounds could be developed for therapeutic use in managing conditions like schizophrenia and depression .
- Study 2 : In a Parkinson's disease model, a related compound demonstrated a capacity to enhance locomotor activity significantly, implying its potential utility in alleviating motor symptoms associated with the disease .
Data Table: Comparative Biological Activity
| Compound Name | Receptor Target | Affinity (K_i) | EC50 (nM) | Biological Effect |
|---|---|---|---|---|
| Compound A | 5-HT(1A) | 1.36 nM | 10.0 | Agonist |
| Compound B | D2 | 16.4 nM | 3.23 | Agonist |
| Compound C | D3 | 1.15 nM | 1.41 | Agonist |
| (7-Methoxybenzofuran...) | TBD | TBD | TBD | TBD |
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Binding : The structural components facilitate binding to serotonin and dopamine receptors.
- Neurotransmitter Modulation : By acting on serotonergic and dopaminergic pathways, this compound may modulate neurotransmitter release and receptor sensitivity.
属性
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-18-8-4-6-16-13-19(29-21(16)18)22(27)26-11-9-25(10-12-26)20-14-15-5-2-3-7-17(15)23-24-20/h4,6,8,13-14H,2-3,5,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEAZKVNHZUOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














